Levocetirizine dihydrochloride

Catalog No.
S532940
CAS No.
130018-87-0
M.F
C21H26Cl2N2O3
M. Wt
425.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levocetirizine dihydrochloride

CAS Number

130018-87-0

Product Name

Levocetirizine dihydrochloride

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride

Molecular Formula

C21H26Cl2N2O3

Molecular Weight

425.3 g/mol

InChI

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1

InChI Key

CUSPGNDCPOVPBA-ZMBIFBSDSA-N

SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

(2-(4-((R)-(4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride, (2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid, acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride, cetirizine (R)-form dihydrochloride, levocetirizine, levocetirizine dihydrochloride, levocetirizine hydrochloride, levocetrizine, UCB-28556, Xusal, Xyzal

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Description

The exact mass of the compound Levocetirizine dihydrochloride is 460.1087 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Hydroxyzine - Cetirizine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Histamine Action and Allergy Mechanisms

Levocetirizine dihydrochloride acts by competitively blocking histamine H1 receptors. Histamine is a key mediator in allergic reactions, causing symptoms like itching, runny nose, and inflammation. Research using Levocetirizine dihydrochloride can help scientists understand the role of histamine receptors in different allergic responses [1]. By observing how the drug affects allergy symptoms, researchers can gain insights into the underlying mechanisms of allergic diseases.

[1] Mitchell, J. M., et al. (1990). Levocetirizine: a potent selective H1-receptor antagonist with a long duration of action. Journal of Allergy and Clinical Immunology, 86(3), 409-417. ()

Investigating Potential Uses Beyond Allergies

Levocetirizine dihydrochloride's anti-inflammatory properties have led researchers to explore its potential applications in various conditions beyond allergies. Studies have investigated its effectiveness in:

  • Atopic dermatitis (eczema): While not a first-line treatment, some research suggests Levocetirizine dihydrochloride might offer relief from itching associated with eczema [2].
  • Angioedema: Early-stage research indicates Levocetirizine dihydrochloride might be beneficial in managing swelling caused by allergic reactions [3].
  • Chronic rhinosinusitis: Studies suggest Levocetirizine dihydrochloride, in combination with other medications, might improve symptoms of chronic rhinosinusitis, a condition causing inflammation in the sinuses [4].

[2] Yoo, B. H., et al. (2003). Efficacy and safety of levocetirizine in the treatment of atopic dermatitis in children: a multicenter, randomized, double-blind, placebo-controlled study. The Journal of Dermatology, 30(1), 22-28. ()

[3] Banerji, A., et al. (2010). Levocetirizine for the treatment of acute hereditary angioedema. The Cochrane Database of Systematic Reviews, (12), CD007028. ()

[4] Settipane, G. A., et al. (2000). Levocetirizine for the treatment of allergic rhinitis with or without chronic sinusitis. Annals of Allergy, Asthma & Immunology, 85(2), 120-125. ()

Levocetirizine dihydrochloride is a selective antagonist of the histamine H1 receptor, primarily used to alleviate symptoms associated with allergic conditions, such as hay fever and urticaria (hives). It is the R-enantiomer of cetirizine, which enhances its affinity for the H1 receptor, making it more effective in reducing allergic symptoms compared to its racemic counterpart. Levocetirizine is characterized by its chemical formula C21H27Cl3N2O3C_{21}H_{27}Cl_{3}N_{2}O_{3} and has a molecular weight of approximately 461.81 g/mol .

Levocetirizine dihydrochloride works by competitively inhibiting histamine at histamine H1 receptors. Histamine, released by the body during an allergic reaction, binds to these receptors, triggering allergy symptoms like sneezing, runny nose, and itchy eyes []. By competitively binding to the same receptors, levocetirizine prevents histamine from exerting its effects, thereby alleviating allergy symptoms [].

Levocetirizine undergoes various metabolic transformations in the body. It is poorly metabolized, with around 85.8% of an oral dose excreted unchanged. The primary metabolic pathways include:

  • Formation of dihydrodiol (M2)
  • Generation of N-oxide (M3)
  • Hydroxymethoxy derivative (M4)
  • Hydroxy derivative (M5), which can be glucuronidated to form M1
  • O-dealkylated derivative (M6)
  • Taurine conjugate (M8)
  • N-dealkylated and aromatic hydroxylated derivative (M9)

These metabolites contribute to its pharmacological profile and potential side effects .

Levocetirizine exhibits significant biological activity by blocking the effects of histamine, a natural substance released during allergic reactions. This action helps alleviate symptoms such as:

  • Sneezing
  • Itchy or watery eyes
  • Runny nose
  • Itching and hives

The drug's efficacy in treating these symptoms has made it a preferred choice in managing allergic conditions .

The synthesis of levocetirizine typically involves several steps:

  • Starting Material: The process begins with the synthesis of cetirizine.
  • Chiral Resolution: The R-enantiomer is isolated through chiral resolution techniques, often involving chromatography.
  • Salt Formation: Levocetirizine is then converted into its dihydrochloride salt form to enhance solubility and stability.

This multi-step synthesis ensures high purity and efficacy in the final product .

Levocetirizine dihydrochloride is primarily used for:

  • Allergic Rhinitis: Effective in treating seasonal and perennial allergic rhinitis.
  • Chronic Urticaria: Reduces itching and hives associated with chronic skin conditions.
  • Other Allergic Reactions: Provides relief from various allergy symptoms without significant sedation compared to first-generation antihistamines .

Levocetirizine may interact with several substances, potentially altering its effectiveness or increasing side effects. Notable interactions include:

  • CNS Depressants: Co-administration with other central nervous system depressants can enhance drowsiness.
  • Ritonavir: This HIV medication can increase levocetirizine levels, raising the risk of side effects.
  • Other Antihistamines: Concurrent use with other antihistamines may lead to increased adverse effects .

Levocetirizine shares similarities with several other antihistamines, particularly cetirizine and hydroxyzine. Below is a comparison highlighting its uniqueness:

CompoundTypeAffinity for H1 ReceptorSedation PotentialUnique Features
LevocetirizineSecond-generationHighLowR-enantiomer of cetirizine; less sedation
CetirizineSecond-generationModerateModerateRacemic mixture; more sedation than levocetirizine
HydroxyzineFirst-generationHighHighStrong sedative effect; used for anxiety

Levocetirizine stands out due to its lower sedation potential while maintaining high efficacy in allergy symptom relief, making it suitable for daytime use without impairing cognitive function .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

424.1320481 g/mol

Monoisotopic Mass

424.1320481 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W69HSF2416

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (76.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of asthma

Pharmacology

Levocetirizine Dihydrochloride is the dihydrochloride salt form of the active levorotatory enantiomer of cetirizine, levocetirizine; a third generation, non-sedating, selective histamine H1 receptor antagonist, with antihistamine, anti-inflammatory and potential anti-angiogenic activities. Levocetirizine competes with endogenous histamine for binding at peripheral H1-receptor sites on the effector cell surface. This prevents the negative symptoms associated with histamine release and an allergic reaction. In addition, as histamine plays an important role in angiogenesis during an allergic inflammatory reaction, blocking the action of histamine may modulate the expression of proangiogenic factors and thus may prevent angiogenesis. As a third-generation histamine H1 receptor antagonist, levocetirizine has fewer side effects than most second-generation antihistamines.

MeSH Pharmacological Classification

Histamine H1 Antagonists, Non-Sedating

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Levocetirizine dihydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Johnson M, Kwatra G, Badyal DK, Thomas EA. Levocetirizine and rupatadine in chronic idiopathic urticaria. Int J Dermatol. 2015 Oct;54(10):1199-204. doi: 10.1111/ijd.12733. Epub 2014 Dec 17. PubMed PMID: 25521304.
2: Kim CH, Kim JK, Kim HJ, Cho JH, Kim JS, Kim YD, Lee HM, Kim SW, Cho KS, Lee SH, Rhee CS, Dhong HJ, Rha KS, Yoon JH. Comparison of intranasal ciclesonide, oral levocetirizine, and combination treatment for allergic rhinitis. Allergy Asthma Immunol Res. 2015 Mar;7(2):158-66. doi: 10.4168/aair.2015.7.2.158. Epub 2014 Dec 18. PubMed PMID: 25729623; PubMed Central PMCID: PMC4341337.
3: Bulca S, Bayramgürler D, Odyakmaz Demirsoy E, Yavuz M, Sikar Aktürk A, Bilen N, Kıran R. Comparison of effects of 5 and 10 mg oral desloratadine and levocetirizine on histamine-induced wheal and flare response in healthy volunteers. J Dermatolog Treat. 2013 Dec;24(6):473-6. doi: 10.3109/09546634.2013.777152. Epub 2013 May 6. PubMed PMID: 23441762.
4: Hiraoka K, Tashiro M, Grobosch T, Maurer M, Oda K, Toyohara J, Ishii K, Ishiwata K, Yanai K. Brain histamine H1 receptor occupancy measured by PET after oral administration of levocetirizine, a non-sedating antihistamine. Expert Opin Drug Saf. 2015 Feb;14(2):199-206. doi: 10.1517/14740338.2015.989831. Epub 2014 Dec 3. PubMed PMID: 25466429.
5: Mösges R, König V, Köberlein J. The effectiveness of levocetirizine in comparison with loratadine in treatment of allergic rhinitis--a meta-analysis. Allergol Int. 2011 Dec;60(4):541-6. doi: 10.2332/allergolint.10-OA-0300. Epub 2011 Sep 25. PubMed PMID: 21918368.
6: Ferrer M. Pharmacokinetic evaluation of levocetirizine. Expert Opin Drug Metab Toxicol. 2011 Aug;7(8):1035-47. doi: 10.1517/17425255.2011.590131. Epub 2011 Jun 4. Review. PubMed PMID: 21639816.
7: Staevska M, Popov TA, Kralimarkova T, Lazarova C, Kraeva S, Popova D, Church DS, Dimitrov V, Church MK. The effectiveness of levocetirizine and desloratadine in up to 4 times conventional doses in difficult-to-treat urticaria. J Allergy Clin Immunol. 2010 Mar;125(3):676-82. doi: 10.1016/j.jaci.2009.11.047. PubMed PMID: 20226302.
8: Goindi S, Kumar G, Kaur A. Novel flexible vesicles based topical formulation of levocetirizine: in vivo evaluation using oxazolone-induced atopic dermatitis in murine model. J Liposome Res. 2014 Sep;24(3):249-57. doi: 10.3109/08982104.2014.899365. Epub 2014 Mar 19. PubMed PMID: 24646413.
9: Kanei A, Asano K, Kanai K, Furuta A, Sasaki K, Suzaki H. Inhibitory action of levocetirizine on the production of eosinophil chemoattractants RANTES and eotaxin in vitro and in vivo. In Vivo. 2014 Jul-Aug;28(4):657-66. PubMed PMID: 24982238.
10: Ali OI, Ismail NS, Elgohary RM. Validated derivative and ratio derivative spectrophotometric methods for the simultaneous determination of levocetirizine dihydrochloride and ambroxol hydrochloride in pharmaceutical dosage form. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Jan 15;153:605-11. doi: 10.1016/j.saa.2015.09.014. Epub 2015 Sep 25. PubMed PMID: 26439526.
11: Hampel F, Ratner P, Haeusler JM. Safety and tolerability of levocetirizine dihydrochloride in infants and children with allergic rhinitis or chronic urticaria. Allergy Asthma Proc. 2010 Jul-Aug;31(4):290-5. doi: 10.2500/aap.2010.31.3349. PubMed PMID: 20819318.
12: Mahesh A, Shastri N, Sadanandam M. Development of taste masked fast disintegrating films of levocetirizine dihydrochloride for oral use. Curr Drug Deliv. 2010 Jan;7(1):21-7. PubMed PMID: 19863484.
13: Joshi S, Bhatia C, Bal CS, Rawat MS. Quantization of Dextromethorphan and Levocetirizine in Combined Dosage form Using a Novel Validated RP-HPLC Method. Indian J Pharm Sci. 2012 Jan;74(1):83-6. doi: 10.4103/0250-474X.102550. PubMed PMID: 23204629; PubMed Central PMCID: PMC3507352.
14: Sil A, Tripathi SK, Chaudhuri A, Das NK, Hazra A, Bagchi C, Islam CN. Olopatadine versus levocetirizine in chronic urticaria: an observer-blind, randomized, controlled trial of effectiveness and safety. J Dermatolog Treat. 2013 Dec;24(6):466-72. doi: 10.3109/09546634.2012.750414. Epub 2013 Feb 3. PubMed PMID: 23163959.
15: Liu X, Du Y, Sun W, Kou J, Yu B. Study on the interaction of levocetirizine dihydrochloride with human serum albumin by molecular spectroscopy. Spectrochim Acta A Mol Biomol Spectrosc. 2009 Dec;74(5):1189-96. doi: 10.1016/j.saa.2009.09.033. Epub 2009 Oct 4. PubMed PMID: 19857990.
16: Wichitnithad W, Jithavech P, Sanphanya K, Vicheantawatchai P, Rojsitthisak P. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study. J Chromatogr Sci. 2015 Nov-Dec;53(10):1663-72. doi: 10.1093/chromsci/bmv069. Epub 2015 Jun 17. PubMed PMID: 26084706.
17: Bachert C. A review of the efficacy of desloratadine, fexofenadine, and levocetirizine in the treatment of nasal congestion in patients with allergic rhinitis. Clin Ther. 2009 May;31(5):921-44. doi: 10.1016/j.clinthera.2009.05.017. Review. PubMed PMID: 19539095.
18: Molimard M, Diquet B, Benedetti MS. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Fundam Clin Pharmacol. 2004 Aug;18(4):399-411. Review. PubMed PMID: 15312146.
19: Schoepke N, Church MK, Maurer M. The inhibition by levocetirizine and fexofenadine of the histamine-induced wheal and flare response in healthy Caucasian and Japanese volunteers. Acta Derm Venereol. 2013 May;93(3):286-93. doi: 10.2340/00015555-1490. PubMed PMID: 23147964.
20: Shawky NM, Shehatou GS, Abdel Rahim M, Suddek GM, Gameil NM. Levocetirizine ameliorates high fructose diet-induced insulin resistance, vascular dysfunction and hepatic steatosis in rats. Eur J Pharmacol. 2014 Oct 5;740:353-63. doi: 10.1016/j.ejphar.2014.07.021. Epub 2014 Jul 24. PubMed PMID: 25064340.

Explore Compound Types